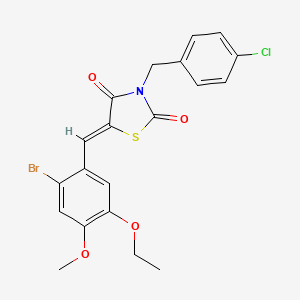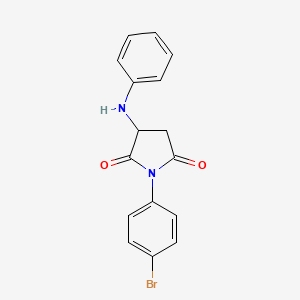![molecular formula C13H19NO4S B5190900 4-[(mesitylsulfonyl)amino]butanoic acid](/img/structure/B5190900.png)
4-[(mesitylsulfonyl)amino]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(mesitylsulfonyl)amino]butanoic acid, also known as MSBA, is a chemical compound that has gained significant attention in scientific research. It is a sulfonamide derivative that has been synthesized and studied for its potential applications in various fields such as medicine, agriculture, and materials science.
Mécanisme D'action
The mechanism of action of 4-[(mesitylsulfonyl)amino]butanoic acid varies depending on its application. In medicine, this compound is believed to inhibit the activity of COX-2 and MMPs by binding to their active sites. This leads to a reduction in the production of inflammatory mediators and the inhibition of tumor cell growth. In agriculture, this compound is believed to inhibit the growth of plant pathogens by disrupting their cell membranes and interfering with their metabolic processes. In materials science, this compound is believed to form stable hydrogen bonds with other functional groups, leading to the synthesis of functionalized polymers.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In medicine, it has been shown to reduce inflammation and tumor growth in animal models. In agriculture, it has been shown to inhibit the growth of plant pathogens and improve crop yields. In materials science, it has been shown to form stable hydrogen bonds with other functional groups, leading to the synthesis of functionalized polymers with unique properties.
Avantages Et Limitations Des Expériences En Laboratoire
4-[(mesitylsulfonyl)amino]butanoic acid has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. It can be easily synthesized under mild conditions and purified through recrystallization. It is also stable under various conditions, making it suitable for use in a wide range of experiments. However, this compound also has some limitations, including its potential toxicity and limited solubility in water. These factors must be taken into consideration when designing experiments involving this compound.
Orientations Futures
There are several future directions for 4-[(mesitylsulfonyl)amino]butanoic acid research. In medicine, further studies are needed to investigate its potential as an anti-inflammatory and anti-tumor agent. In agriculture, further studies are needed to optimize its use as a herbicide and fungicide. In materials science, further studies are needed to explore its potential as a building block for the synthesis of functionalized polymers with unique properties. Overall, this compound is a promising compound that has the potential to make significant contributions to various fields of research.
Méthodes De Synthèse
4-[(mesitylsulfonyl)amino]butanoic acid can be synthesized using various methods, including the reaction of mesitylenesulfonyl chloride with 3-aminobutanoic acid or the reaction of mesitylenesulfonyl isocyanate with 4-aminobutanoic acid. The reaction typically occurs under mild conditions and yields a white crystalline solid that can be purified through recrystallization.
Applications De Recherche Scientifique
4-[(mesitylsulfonyl)amino]butanoic acid has been extensively studied for its potential applications in various fields. In medicine, it has been investigated for its anti-inflammatory and anti-tumor properties. This compound has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer progression. In agriculture, this compound has been studied for its potential as a herbicide and fungicide. It has been shown to inhibit the growth of various plant pathogens, including Fusarium graminearum and Botrytis cinerea. In materials science, this compound has been investigated for its potential as a building block for the synthesis of functionalized polymers.
Propriétés
IUPAC Name |
4-[(2,4,6-trimethylphenyl)sulfonylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-9-7-10(2)13(11(3)8-9)19(17,18)14-6-4-5-12(15)16/h7-8,14H,4-6H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FILOCQWKMTZMKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCCC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-chlorophenyl)amino]-5-(2-furyl)-2-cyclohexen-1-one](/img/structure/B5190817.png)
![N-(4-chloro-3-methylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5190821.png)
![1-[6-(2,4-dichlorophenoxy)hexyl]piperidine](/img/structure/B5190836.png)
![3-[(4-methoxybenzoyl)amino]phenyl acetate](/img/structure/B5190840.png)
![5-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}isophthalic acid](/img/structure/B5190843.png)
![1-(5-chloro-2-pyridinyl)-4-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B5190868.png)

![ethyl 2-[(2,4-dichlorobenzoyl)amino]-4-methyl-5-{[(2-methylphenyl)amino]carbonyl}-3-thiophenecarboxylate](/img/structure/B5190879.png)

![(3R*,4R*)-4-(1-azepanyl)-1-[4-(trifluoromethoxy)benzyl]-3-piperidinol](/img/structure/B5190895.png)
![5-[5-(2,6-dimethyl-4-pyrimidinyl)-1,2,4-oxadiazol-3-yl]-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5190917.png)
![1-(4-chlorophenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5190926.png)

![N-[5-(aminosulfonyl)-2-methoxyphenyl]-4-methylbenzamide](/img/structure/B5190930.png)